molecular formula C8H16Cl2N4 B3015200 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride CAS No. 2155852-63-2

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Cat. No.: B3015200
CAS No.: 2155852-63-2
M. Wt: 239.14
InChI Key: AKOPAYBYGGZOIY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a chemical compound that features a triazole ring and a piperidine ring. The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, have been found to stabilize cu (i) towards disproportionation and oxidation .

Mode of Action

Similar compounds have been found to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to be involved in the azide-acetylene cycloaddition , suggesting that this compound might affect similar pathways.

Pharmacokinetics

Similar compounds are soluble in dmso and dmf , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that this compound might have similar effects.

Action Environment

Similar compounds are known to be stable at -20°c , suggesting that this compound might have similar stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often employ environmentally benign conditions and aim to maximize yield while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-hydrazines .

Scientific Research Applications

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • **1-(Benzyl)-1H-1,2,3-triazol-4-yl)piperazine derivatives
  • 1,2,3-Triazole analogs

Uniqueness

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is unique due to its specific combination of a triazole and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research fields .

Properties

IUPAC Name

3-(1-methyltriazol-4-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPAYBYGGZOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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